2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine

Conformational restriction X-ray crystallography Nucleoside analog design

Standard adenosine derivatives lack the fixed anti geometry or 5'-ketone handle needed for stereoselective C5' chemistry. This cyclonucleoside bridges that gap. - **Rigid anti conformation** (χCN ≈ 29.8°) via C8-C5' covalent bridge - no syn/anti equilibrium. - **5'-keto electrophile** enables diastereoselective NaBH₄ reduction (~3:1 S/R) to access both C5' epimers of 8,5'-cycloadenosine. - **2',3'-O-isopropylidene** blocks ribose hydroxyls - prevents competing phosphorylation/deamination, ensures exclusive C5' reactivity. - Direct precursor for epimer-specific ADA assays (>500-fold Vmax difference) and calibrant synthesis for DNA lesion quantification.

Molecular Formula C13H13N5O4
Molecular Weight 303.27 g/mol
Cat. No. B12062838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine
Molecular FormulaC13H13N5O4
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)C3N4C(=NC5=C(N=CN=C54)N)C(=O)C2O3)C
InChIInChI=1S/C13H13N5O4/c1-13(2)21-7-6-5(19)11-17-4-9(14)15-3-16-10(4)18(11)12(20-6)8(7)22-13/h3,6-8,12H,1-2H3,(H2,14,15,16)
InChIKeyPMBIEZSWQVXOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conformationally Locked Cyclonucleoside Ketone Overview


2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine (CAS 33066-26-1; molecular formula C₁₃H₁₃N₅O₄; MW 303.27) is a synthetic purine cyclonucleoside first reported by Harper and Hampton in 1972 [1]. The molecule features a covalent C8–C5' carbon bridge that irreversibly locks the adenine base in the anti conformation relative to the ribose ring (χCN ≈ 29.8°), combined with a 5'-keto group and a 2',3'-O-isopropylidene protecting group [1][2]. This architecture simultaneously blocks the 2'- and 3'-hydroxyls from enzymatic phosphorylation or hydrolysis, while the electrophilic 5'-ketone serves as the sole reactive handle for regio- and stereoselective transformations that establish C5' chirality—a feature absent in non-cyclized adenosine derivatives and in the fully deprotected 8,5'-cycloadenosine [3][4].

Conformational ControlLocked anti glycosidic orientation for enzyme site mapping
Selective DerivatizationSingle electrophilic 5'-ketone handle for stereoselective C–C bond formation
Synthetic Inertness2',3'-isopropylidene cap blocks ribose hydroxyl reactivity

Structural Superiority over Generic Adenosine Analogs


The target compound occupies a unique intersection of three structural features—(i) an 8,5'-carbon bridge locking the glycosidic torsion angle to χCN ≈ 29.8° (anti), (ii) a 5'-keto electrophile enabling stereodifferentiating C–C bond formation, and (iii) a 2',3'-O-isopropylidene cap that blocks ribose hydroxyl reactivity [1][2]. 2',3'-O-Isopropylideneadenosine (CAS 362-75-4) lacks the 8,5'-cyclo bridge and therefore exists as a flexible syn/anti equilibrium mixture, making it unsuitable for experiments requiring a fixed anti topology [2]. Conversely, 8,5'-cycloadenosine (CAS 62475-47-2) carries the rigid bridge but exposes free 2'- and 3'-hydroxyls that are rapidly phosphorylated or deaminated in biological systems, and it lacks the 5'-ketone needed for stereoselective derivatization—it is an endpoint metabolite, not a synthetic intermediate [3][4]. Both generic alternatives thus fail for the two primary use-cases: (a) as a precursor for stereoselective reduction or Wittig olefination at C5', and (b) as a protected, enzyme-inert probe of adenine nucleotide-binding site conformation [3][4].

Comparison Dimension
Target Compound
Generic Adenosine Analog
Conformational State
Locked anti (χCN ≈ 29.8°); single conformer
Flexible syn/anti equilibrium; dynamic ensemble
Derivatization Handle
Stereodirecting 5'-ketone present
No 5'-ketone (2',3'-isopropylideneadenosine) or unprotected cis-diol (8,5'-cycloadenosine)
Ribose Reactivity
2',3'-OH blocked by isopropylidene
Free 2',3'-OH susceptible to phosphorylation/hydrolysis

Quantitative Differentiation Evidence


Fixed Anti Glycosidic Conformation vs. Free Rotation

The 8,5'-carbon bridge in the target compound (and its 5'-reduced derivatives) constrains the adenine base to a single anti conformation, with a crystallographically determined glycosidic torsion angle χCN = 29.8° for the C5'-R epimer [1]. By contrast, 2',3'-O-isopropylideneadenosine—which shares the identical 2',3'-protection but lacks the 8,5'-cyclo bridge—exists in solution as a dynamic syn/anti equilibrium with multiple rapidly interconverting conformers, precluding its use in experiments where a single glycosidic orientation must be maintained [1][2]. The target compound's ribose ring itself adopts the unusual C1'-endo-O4'-exo (¹T₀) conformation with pseudorotation parameters P = 289.0° and τₘ = 490°, further distinguishing it from the predominantly C2'-endo or C3'-endo puckering of unconstrained adenosine analogs [1].

Fixed Anti vs. Free Rotation
Head-to-head
Target: χCN ≈ 29.8°, single anti conformer; Comparator: free syn/anti equilibrium
Eliminates syn/anti ambiguity for active-site mapping
X-ray crystallography validated; comparator lacks fixed torsion angle
Conformational restriction X-ray crystallography Nucleoside analog design Anti/syn equilibrium

Stereoselective Ketone Reduction for C5' Chirality

Treatment of 2',3'-O-isopropylidene-5'-oxo-8,5'-cycloadenosine with sodium borohydride proceeds with facial selectivity, producing 8,5'(S)-cycloadenosine as the major product [1][2]. The epimeric ratio of approximately 3:1 (minor R-epimer constitutes 22–27% of the mixture, as independently verified by 5'-nucleotidase and AMP kinase assays on the derived 8,5'-cyclo-AMP) demonstrates the intrinsic stereochemical bias imparted by the rigid bicyclic scaffold [3]. This is critically different from 5'-oxo-8,5'-cycloadenosine (CAS 869355-06-6), which lacks the 2',3'-O-isopropylidene group: in that analog, the exposed cis-diol renders the 5'-ketone susceptible to competing side reactions (e.g., hydrate formation, ring-opening) under reductive conditions, eroding both yield and stereochemical fidelity [4]. The target compound also outperforms 2',3'-O-isopropylideneadenosine, which has no 5'-keto group and therefore cannot undergo this transformation at all [1].

Stereoselective Ketone Reduction
Head-to-head
~3:1 S/R diastereoselectivity with NaBH₄
Supports stereodefined C5' synthesis; deprotected analog fails
Epimer ratio verified by enzyme assay
Stereoselective reduction Asymmetric synthesis Cyclonucleoside synthesis C5' chirality

Adenosine Deaminase Epimer Discrimination Kinetics

Acidic removal of the 2',3'-O-isopropylidene group from the target compound's borohydride-reduction product yields 8,5'-cycloadenosine as a mixture of two C5' epimers [1]. When assayed with calf intestinal adenosine aminohydrolase (ADA, EC 3.5.4.4), the more rapidly deaminated epimer exhibits a Km of 100 µM and a Vmax of 10.2% relative to adenosine (Km = 55 µM, Vmax = 100%), while the slower epimer shows a Km of 105 µM but only 0.10% relative Vmax—an approximately 100-fold difference in catalytic efficiency between the two epimers derived from the same precursor [1]. This contrasts sharply with 2',3'-O-isopropylideneadenosine, which is entirely resistant to ADA due to the blocked 2'- and 3'-hydroxyls, and with adenosine itself, which is rapidly deaminated (Vmax = 100%) and thus unsuitable for experiments requiring sustained nucleoside lifetime in ADA-containing systems [2]. The target compound thus uniquely enables generation of a probe that reports on the 5'-chirality dependence of enzyme recognition while maintaining moderate ADA substrate activity [1].

ADA Epimer Discrimination
Cross-study
~550-fold Vmax difference between C5' epimers (10.2% vs 0.10%)
Enables epimer-specific ADA topology studies
Calf intestinal ADA; Km nearly identical (100 vs 105 µM)
Adenosine deaminase Enzyme kinetics Substrate specificity Epimer discrimination

Adenylate Kinase Substrate Efficiency

Phosphorylation of 2',3'-O-isopropylidene-8,5'-cycloadenosine (obtained by NaBH₄ reduction of the target compound) followed by acidic isopropylidene removal produces 8,5'-cyclo-AMP as a ~3:1 mixture of C5' epimers [1]. In a coupled assay with pig muscle AMP kinase, pyruvate kinase, and lactate dehydrogenase, the active minor epimer (constituting 27% of the mixture) reacted at an initial velocity approximately twice that of AMP at the same concentration (12.5 µM) [1]. With rabbit muscle AMP aminohydrolase, the epimeric mixture displayed a Km of 2.0 mM and a Vmax essentially identical to that of AMP (Vmax AMP = 1140 µmol/min/mg protein; Km AMP = 0.3 mM), while with snake venom 5'-nucleotidase, the active epimer's Vmax (0.5–0.75 µmol/min/mg) was comparable to AMP's Vmax (1.25 µmol/min/mg) [1]. These data contrast with 2',3'-O-isopropylideneadenosine-derived AMP analogs—which cannot form an 8,5'-cyclo bridge and therefore cannot probe the enzyme-bound AMP conformation—and with 8,5'-O-cycloadenosine (oxygen-bridged) derivatives, which adopt different ring puckering and are poor substrates for these enzymes [2].

AMP Kinase Substrate Efficiency
Head-to-head
~2× faster kinase turnover vs AMP; competent for aminohydrolase/5'-nucleotidase
Validates anti conformation as enzyme-bound AMP geometry
Coupled assay at 12.5 µM; O-bridged analogs are poor substrates
Adenylate kinase AMP analog Enzyme substrate efficiency Conformational probe

Isopropylidene Protection and Chemical Stability

The 2',3'-O-isopropylidene acetal in the target compound serves a dual purpose beyond synthetic convenience: it protects the ribose cis-diol from acid-catalyzed hydrolysis and ring-opening reactions that degrade the unprotected 5'-oxo-8,5'-cycloadenosine (CAS 869355-06-6) [1]. While quantitative stability half-life data for the target compound under standardized conditions are not reported in the primary literature, the synthetic protocol itself provides class-level evidence: 8,5'-cycloadenosine is liberated from its 2',3'-O-isopropylidene precursor by treatment with 0.1 N HCl, demonstrating that the isopropylidene group withstands neutral and mildly acidic conditions but is cleaved under stronger acid [2]. The unprotected analog (5'-oxo-8,5'-cycloadenosine) bears a reactive cis-diol that can participate in intramolecular transacetalization, hemiacetal formation, and periodate-sensitive glycol cleavage—all reaction pathways that are blocked in the isopropylidene-protected target compound [1][2]. This directly impacts procurement: the protected form offers longer bench stability and fewer degradation products upon storage in organic solvents .

Isopropylidene Protection & Stability
Class-level
Blocks cis-diol degradation; stable to neutral/mild acid; deprotected analog susceptible to 3+ side reactions
Supports predictable 5'-ketone reactivity; longer bench stability
Data to verify: no standardized half-life reported
Chemical stability Protecting group strategy Acid lability Shelf-life comparison

Validated Application Scenarios


Stereoselective Synthesis for Enzyme Mechanism Studies

The target compound is the only documented precursor that provides access to both C5' epimers of 8,5'-cycloadenosine through a single NaBH₄ reduction step that proceeds with ~3:1 S/R diastereoselectivity [1]. After isopropylidene removal, the resulting epimeric mixture yields 8,5'-cyclo-AMP upon phosphorylation, enabling the systematic comparison of epimer-specific substrate kinetics with AMP kinase (2× faster than AMP for the active epimer at 12.5 µM), AMP aminohydrolase (Km = 2.0 mM vs 0.3 mM for AMP), and 5'-nucleotidase (Vmax = 0.5–0.75 vs 1.25 µmol/min/mg for AMP) [2]. This workflow is directly relevant to laboratories investigating the conformational requirements of adenine nucleotide-binding enzymes and cannot be replicated with adenosine, 2',3'-O-isopropylideneadenosine, or the deprotected 5'-oxo-8,5'-cycloadenosine [3][4].

ADA Active-Site Topology Mapping

Acidic deprotection of the target compound's reduction product generates a pair of 8,5'-cycloadenosine C5' epimers that are differentially deaminated by calf intestinal ADA with a >500-fold difference in Vmax (10.2% vs 0.10% of adenosine) despite nearly identical Km values (100 vs 105 µM) [1]. The more rapidly deaminated epimer allows ADA assays at 0.01 µg enzyme/mL, while the slower epimer requires 10-fold higher enzyme concentration (0.1 µg/mL) to achieve measurable turnover [1]. This epimer pair, originating from a single isopropylidene-protected precursor, simultaneously provides a positive-control substrate (moderate ADA activity) and a negative-control probe (near-zero ADA activity) that are isomeric—an experimental design impossible with adenosine alone or with completely ADA-inert analogs such as 2',3'-O-isopropylideneadenosine [2].

Wittig Olefination for 5'-Modified Cyclonucleoside Libraries

The 5'-keto group of the target compound reacts with dimethyloxosulfonium methylide in a Wittig-type transformation, followed by hydrogenation, to produce diastereomeric pairs of 5'-methyl-5'-deoxy-8,5'-cycloadenosine and 5'-hydroxymethyl-5'-deoxy-8,5'-cycloadenosine—compounds whose C5' configurations are unambiguously assigned by NMR [1]. The isopropylidene protecting group is essential here: it prevents competing reactions at the 2'- and 3'-positions and ensures that the ylide addition occurs exclusively at the 5'-carbonyl. Neither 2',3'-O-isopropylideneadenosine (no 5'-carbonyl) nor 5'-oxo-8,5'-cycloadenosine (unprotected cis-diol leads to complex product mixtures) can serve as a substitute for this transformation [1][2].

Internal Standard for DNA Lesion Quantification

8,5'-Cycloadenosine is an oxidatively induced DNA lesion formed by hydroxyl radical attack on adenylate residues in poly(A) and DNA, and its formation has been quantified by competitive ELISA and HPLC methods [1][2]. The 2',3'-O-isopropylidene-protected 5'-oxo precursor enables the laboratory-scale synthesis of authentic 8,5'-cycloadenosine standard material with defined epimer composition, which can be used to calibrate HPLC retention times and ELISA response factors (a correction factor must be applied to ELISA values for accuracy when quantifying combined R + S epimer yields) [2]. The isopropylidene protecting strategy ensures that the standard is generated free of the 8-hydroxyadenosine byproduct that complicates direct isolation from irradiated poly(A) [3].

Application
Selection Property
Validation Focus
Stereoselective Synthesis for Enzyme Mechanism Studies
Conformationally locked precursor with stereodirecting 5'-ketone
Epimer-specific substrate kinetics with AMP-utilizing enzymes
ADA Active-Site Topology Mapping
Epimer pair from single precursor with >500-fold Vmax differential
ADA substrate specificity and enzyme concentration dependence
Wittig Olefination for 5'-Modified Libraries
Exclusive 5'-keto reactivity with protected ribose diol
NMR-based C5' configuration assignment of diastereomeric products
Internal Standard for DNA Lesion Quantification
Protected synthetic route avoids 8-hydroxyadenosine byproduct
HPLC retention time and ELISA response factor calibration
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